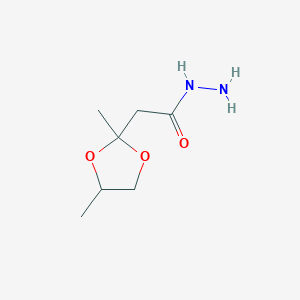

2-(2,4-Dimethyl-1,3-dioxolan-2-yl)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-Dimethyl-1,3-dioxolan-2-yl)acetohydrazide, also known as 2,4-dimethyl-1,3-dioxolan-2-yl acetohydrazide (DMDAHA), is a derivative of hydrazine, an organic compound used in a variety of scientific applications. DMDAHA is a versatile compound that has been used in a variety of scientific studies and experiments, including synthesis, catalysis, and drug development.

Applications De Recherche Scientifique

Heterogeneously Catalysed Condensations of Glycerol

Research on the condensation reactions of glycerol with various aldehydes and ketones, including those that might involve compounds structurally related to 2-(2,4-Dimethyl-1,3-dioxolan-2-yl)acetohydrazide, has shown the potential of these processes in creating novel platform chemicals. These reactions, particularly when catalyzed by solid acids, offer pathways to synthesize [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which are valuable as precursors for 1,3-propanediol derivatives and other industrial chemicals (Deutsch, Martin, & Lieske, 2007).

Antimicrobial and Anticancer Applications

Novel compounds synthesized from 2-cyano-N-[1-(naphtha-2-yl)ethylidene] acetohydrazide have been explored for their antimicrobial properties, showcasing the relevance of such compounds in developing new therapeutic agents. These studies extend to the synthesis of dithiolane, thiophene, coumarin, and 2-pyridone derivatives, indicating the diversity of potential applications in drug development (Mahmoud et al., 2017).

Another study demonstrated the green synthesis of 1,4-dihydropyridine-3,5-Dicarbohydrazones, highlighting their potential in anticancer activity through HepG2 cell line inhibition. This research points to the applicability of related compounds in medicinal chemistry, especially in designing cancer therapeutics (Gomha et al., 2020).

Nonlinear Optical Properties

Research on hydrazones, including those structurally related to 2-(2,4-Dimethyl-1,3-dioxolan-2-yl)acetohydrazide, has investigated their potential applications in nonlinear optics. Studies have identified certain hydrazones capable of showing significant two-photon absorption, which is crucial for applications in optical limiting, optical switching, and other photonic technologies (Naseema et al., 2010).

Cytotoxic Heterocyclic Compounds

The use of cyanoacetohydrazide and oxadiazolyl acetonitrile for synthesizing heterocyclic compounds has been explored, with some derivatives showing cytotoxic activity against various cancer cell lines. This highlights the potential for developing new anticancer agents from similar compounds (Shaker & Marzouk, 2016).

Mécanisme D'action

Target of Action

Related compounds have been shown to modulate serotonergic and glutamatergic systems .

Mode of Action

It is suggested that the compound may exert its effects through modulation of serotonergic and glutamatergic systems . This could involve binding to receptors or transporters, altering neurotransmitter levels, or modulating signal transduction pathways.

Biochemical Pathways

The modulation of serotonergic and glutamatergic systems suggests that it may influence pathways related to these neurotransmitters . The downstream effects could include changes in neuronal excitability, synaptic plasticity, and cellular responses to stress or injury.

Result of Action

Related compounds have been shown to exert anti-inflammatory and antioxidant actions, and to contribute to antinociceptive and anti-edematogenic effects . These effects suggest that the compound may have therapeutic potential in conditions involving inflammation, oxidative stress, pain, and edema.

Propriétés

IUPAC Name |

2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-5-4-11-7(2,12-5)3-6(10)9-8/h5H,3-4,8H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGCZHRFGAFLBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)(C)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(3-methylbutyl)carbamoyl]amino}benzoate](/img/structure/B2990940.png)

![N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide](/img/structure/B2990941.png)

![1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo-](/img/structure/B2990943.png)

![5-({4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2990945.png)

![4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile](/img/structure/B2990949.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2990950.png)

![Ethyl 3-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2990955.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B2990956.png)

![5-(1,2-dithiolan-3-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pentanamide](/img/structure/B2990957.png)